molecular formula C8H8INO3 B1447210 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid CAS No. 1707394-81-7

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B1447210
CAS No.: 1707394-81-7
M. Wt: 293.06 g/mol
InChI Key: ROORBZYKJGXHGJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid is a pyridine derivative with significant potential in various fields of scientific research. This compound is characterized by the presence of a hydroxyl group, an iodine atom, and two methyl groups attached to the pyridine ring, along with a carboxylic acid functional group. Its unique structure makes it an interesting subject for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid typically involves the iodination of a suitable pyridine precursor followed by functional group modifications. One common approach is to start with 4,6-dimethylpyridine-3-carboxylic acid, which undergoes iodination at the 5-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The hydroxyl group can be introduced through a hydroxylation reaction using reagents like sodium hydroxide or potassium hydroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of 2-oxo-5-iodo-4,6-dimethylpyridine-3-carboxylic acid.

    Reduction: Formation of 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-methanol.

    Substitution: Formation of 2-hydroxy-5-azido-4,6-dimethylpyridine-3-carboxylic acid or 2-hydroxy-5-cyano-4,6-dimethylpyridine-3-carboxylic acid.

Scientific Research Applications

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and hydroxyl group can play crucial roles in binding interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4,6-dimethylpyridine-3-carboxylic acid
  • 2-Hydroxy-5-bromo-4,6-dimethylpyridine-3-carboxylic acid
  • 2-Hydroxy-5-chloro-4,6-dimethylpyridine-3-carboxylic acid

Uniqueness

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets, potentially leading to more potent biological effects.

Properties

IUPAC Name

5-iodo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROORBZYKJGXHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1I)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid
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